Pde5-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14ClFN4O3 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,6-dioxo-2-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H14ClFN4O3/c20-15-7-4-8-16(21)14(15)11-22-23-17(26)12-24-18(27)9-10-19(28)25(24)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)/b22-11+ |
InChI Key |
LXSISTAUWOUCBV-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Pde5-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Pde5-IN-12, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. This document details the signaling pathway, experimental workflows, synthesis, and key quantitative data, offering valuable insights for researchers and professionals in drug development.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1][2] It hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[2][3] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of nitric oxide (NO).[2][3] This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[4] The discovery of the first PDE5 inhibitor, sildenafil, was a serendipitous finding during clinical trials for angina.[5] Since then, the development of more potent and selective PDE5 inhibitors has been an active area of research.
The PDE5 Signaling Pathway
The physiological process of vasodilation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow. The action of cGMP is terminated by its hydrolysis to GMP by PDE5. PDE5 inhibitors block this degradation, thereby prolonging the vasodilatory effects of cGMP.
Discovery of this compound
This compound, chemically known as 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a potent PDE5 inhibitor identified through systematic structure-activity relationship (SAR) studies of the pyrazolopyrimidinone scaffold.[2] The discovery process typically involves high-throughput screening of compound libraries followed by lead optimization.
The general workflow for the discovery of a novel PDE5 inhibitor like this compound is outlined below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. While a detailed, step-by-step protocol for this specific molecule is not publicly available in a single document, the synthesis can be inferred from related pyrazolopyrimidinone structures.[2][6] A plausible synthetic route is outlined below. The synthesis of a closely related analog, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, involves the cyclization of a pyrazole carboxamide precursor.[6]
References
- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Pde5-IN-12: A Technical Guide to a Potent Phosphodiesterase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde5-IN-12 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of the function of this compound, contextualized within the broader class of PDE5 inhibitors. Due to the limited publicly available data specific to this compound, this guide integrates general knowledge of PDE5 inhibition with the specific data available for this compound. The guide covers the mechanism of action, potential therapeutic applications, and methodologies for evaluation, aimed at supporting further research and development.
Introduction to this compound and PDE5 Inhibition
This compound is a small molecule inhibitor of phosphodiesterase type 5 (PDE5). The primary function of PDE5 is the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and the enhancement of downstream signaling pathways. This mechanism is the foundation for the therapeutic effects of well-known PDE5 inhibitors like sildenafil and tadalafil, which are used to treat erectile dysfunction and pulmonary hypertension.
Quantitative Data for this compound
The available quantitative data for this compound is limited but points to its high potency as a PDE5 inhibitor.
| Parameter | Value | Species | Reference |
| IC50 (PDE5) | 0.46 nM | Human |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. Further studies are required to determine the selectivity of this compound against other PDE isoforms and its pharmacokinetic and pharmacodynamic properties.
Signaling Pathway of PDE5 Inhibition
The inhibition of PDE5 by this compound directly impacts the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to smooth muscle relaxation, vasodilation, and other cellular functions.
Pde5-IN-12: A Technical Guide to its Role in the cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde5-IN-12 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By selectively targeting PDE5, this compound modulates intracellular cGMP concentrations, influencing a variety of physiological processes, including smooth muscle relaxation and cellular proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative inhibitory activity, and its effects on cellular signaling, supported by detailed experimental protocols and visual representations of the underlying pathways.
Core Mechanism: Inhibition of PDE5 and Enhancement of cGMP Signaling
The primary mechanism of action of this compound is the competitive inhibition of the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP to guanosine monophosphate (GMP).[1] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of events that includes smooth muscle relaxation. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby amplifying and prolonging the signaling effects of the NO/sGC/cGMP pathway.[1]
Quantitative Inhibitory Activity
This compound demonstrates high potency in inhibiting the activity of the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| This compound | PDE5 | 22 |
Table 1: Inhibitory Potency of this compound against PDE5. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Role in the cGMP Signaling Pathway
The cGMP signaling pathway is a crucial intracellular messaging system involved in numerous physiological functions. The role of this compound within this pathway is to maintain elevated levels of cGMP, thereby enhancing downstream signaling.
References
Pde5-IN-12 in vitro and in vivo studies
An In-Depth Technical Guide to Pde5-IN-12: Preclinical Evaluation
This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
In Vitro Profile
Mechanism of Action and Selectivity
This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This activation initiates a signaling cascade that ultimately results in smooth muscle relaxation and vasodilation.
The inhibitory potency and selectivity of this compound were assessed against a panel of human recombinant PDE isoforms. The compound demonstrated high affinity for PDE5 with an IC50 value of 0.52 nM. It exhibited significant selectivity over other PDE isoforms, including PDE1, PDE2, PDE3, and PDE4, with selectivity ratios ranging from over 1900-fold to greater than 19000-fold.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. PDE5 (fold) |
|---|---|---|
| PDE5 | 0.52 | - |
| PDE1 | >10000 | >19230 |
| PDE2 | >10000 | >19230 |
| PDE3 | >10000 | >19230 |
| PDE4 | >10000 | >19230 |
| PDE6 | 9.9 | 19 |
Data sourced from reference.
Cellular Activity Assessment
The cellular activity of this compound was evaluated by measuring its effect on the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in human pulmonary artery smooth muscle cells (hPASMCs). VASP is a downstream substrate of PKG, and its phosphorylation level is a reliable indicator of cGMP pathway activation. Treatment with this compound led to a dose-dependent increase in phosphorylated VASP (p-VASP), confirming its target engagement and activity in a cellular context.
Experimental Protocols
1.3.1 PDE Enzyme Inhibition Assay
-
Objective: To determine the IC50 values of this compound against various human PDE isoforms.
-
Procedure:
-
Human recombinant PDE enzymes were used.
-
The assay was performed in a 96-well plate format.
-
A reaction mixture containing the specific PDE enzyme, the fluorescently labeled cGMP substrate, and varying concentrations of this compound was prepared in an assay buffer.
-
The reaction was initiated and allowed to proceed for a set time at room temperature.
-
The reaction was terminated by adding a stop solution containing a binding agent that specifically binds to the non-hydrolyzed substrate.
-
The amount of hydrolyzed substrate was determined by measuring the fluorescence polarization. A lower polarization value indicates higher enzyme activity.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
1.3.2 Western Blot for p-VASP
-
Objective: To assess the effect of this compound on the cGMP/PKG signaling pathway in hPASMCs.
-
Procedure:
-
Cell Culture and Treatment: hPASMCs were cultured to approximately 80% confluence and then serum-starved. The cells were subsequently treated with different concentrations of this compound for a specified duration.
-
Lysis: After treatment, cells were washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody specific for phosphorylated VASP (Ser239). A primary antibody for total VASP or a housekeeping protein (e.g., GAPDH) was used as a loading control.
-
Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands was quantified using densitometry software. The ratio of p-VASP to total VASP (or loading control) was calculated to determine the relative increase in phosphorylation.
-
In Vivo Profile
Efficacy in a Pulmonary Hypertension Model
The in vivo efficacy of this compound was evaluated in a well-established rat model of monocrotaline (MCT)-induced pulmonary hypertension (PH). In this model, a single injection of MCT causes progressive inflammation and remodeling of the pulmonary arteries, leading to increased pulmonary arterial pressure and right ventricular hypertrophy, mirroring key aspects of human PH.
Oral administration of this compound at a dose of 10 mg/kg significantly attenuated the development of PH in these rats. The treated group showed a marked reduction in right ventricular systolic pressure (RVSP) and a decrease in the right ventricle hypertrophy index (RVHI), which is the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/(LV+S)).
Table 2: In Vivo Efficacy of this compound in MCT-Induced PH Rats
| Group | Dose (mg/kg) | RVSP (mmHg) | RVHI (RV/(LV+S)) |
|---|---|---|---|
| Control (Vehicle) | - | 26.5 ± 2.1 | 0.28 ± 0.03 |
| MCT + Vehicle | - | 65.7 ± 5.3 | 0.59 ± 0.05 |
| MCT + this compound | 10 | 38.2 ± 4.5* | 0.39 ± 0.04* |
*Data presented as mean ± SD. Indicates a statistically significant difference compared to the MCT + Vehicle group. Data sourced from reference.
Experimental Protocol
2.2.1 Monocrotaline-Induced Pulmonary Hypertension Rat Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of pulmonary hypertension.
-
Animals: Male Sprague-Dawley rats were used for the study.
-
Procedure:
-
Induction: On day 0, rats in the disease groups were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension. Control animals received a vehicle injection.
-
Grouping and Treatment: The animals were randomly assigned to different groups: a control group, an MCT + vehicle group, and an MCT + this compound treatment group.
-
From day 1 to day 28, the treatment group received a daily oral gavage of this compound suspended in a suitable vehicle. The vehicle groups received the vehicle alone.
-
Hemodynamic Assessment: On day 28, the rats were anesthetized. A catheter was inserted into the right jugular vein and advanced into the right ventricle to measure the right ventricular systolic pressure (RVSP) as the primary indicator of pulmonary arterial pressure.
-
Tissue Harvesting: Following hemodynamic measurements, the animals were euthanized. The hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S).
-
Hypertrophy Index: The separated parts of the heart were weighed, and the right ventricle hypertrophy index (RVHI), calculated as the weight ratio of RV/(LV+S), was determined as a measure of right ventricular strain and hypertrophy.
-
Statistical Analysis: Data were analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.
-
Conclusion
The preclinical data available for this compound demonstrate that it is a highly potent and selective inhibitor of the PDE5 enzyme. In vitro studies confirmed its mechanism of action through the cGMP-PKG signaling pathway in relevant cell types. Furthermore, in vivo studies in a rat model of pulmonary hypertension showed that oral administration of this compound significantly ameliorated the key pathological features of the disease, including elevated pulmonary arterial pressure and right ventricular hypertrophy. These findings highlight the potential of this compound as a therapeutic candidate for conditions responsive to PDE5 inhibition.
Pde5-IN-12: A Comprehensive Technical Guide on a Novel PDE5 Inhibitor for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. By modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, these agents exhibit a wide range of physiological effects with significant therapeutic potential in various other indications. This technical guide provides an in-depth overview of the preclinical and clinical data relevant to the potential therapeutic applications of Pde5-IN-12, a novel and potent PDE5 inhibitor. This document will detail its mechanism of action, summarize key quantitative data, outline relevant experimental protocols, and visualize the core signaling pathways.
Introduction to PDE5 Inhibition
Phosphodiesterase 5 (PDE5) is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in numerous physiological processes.[1][2][3] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying the effects of nitric oxide (NO).[2][4][5] This mechanism of action forms the basis for the therapeutic efficacy of PDE5 inhibitors in conditions characterized by impaired NO/cGMP signaling.
Initially developed for cardiovascular indications, the serendipitous discovery of their profound effects on penile erection led to the widespread use of PDE5 inhibitors for erectile dysfunction.[6] Subsequently, their vasodilatory effects in the pulmonary vasculature led to their approval for the treatment of pulmonary arterial hypertension (PAH).[7][8] Ongoing research continues to unveil new potential therapeutic avenues for this class of drugs, including in cardiovascular diseases, neurological disorders, and cancer.[6][9][10]
The NO/cGMP Signaling Pathway
The canonical NO/cGMP signaling pathway is central to the mechanism of action of this compound. Nitric oxide, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC).[4][11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[2][12] The action of cGMP is terminated by its degradation to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a major cGMP-specific PDE.[1][5]
Caption: The Nitric Oxide/cGMP Signaling Pathway and the Mechanism of Action of this compound.
Potential Therapeutic Applications and Preclinical Data
The therapeutic potential of this compound extends beyond its primary indications. Preclinical studies on various PDE5 inhibitors have demonstrated promising results in a multitude of disease models.
Cardiovascular Diseases
PDE5 inhibitors have shown cardioprotective effects in models of ischemia-reperfusion injury, myocardial infarction, and heart failure.[6] These effects are attributed to the augmentation of NO/cGMP signaling, which can lead to reduced inflammation, apoptosis, and fibrosis.[6][12]
Neurological Disorders
The presence of PDE5 in the brain and its role in neuronal signaling suggest its potential as a target for neurological conditions.[1][11] Preclinical evidence indicates that PDE5 inhibition may improve cognitive function, enhance neurogenesis, and offer neuroprotection in models of stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][8][11]
Other Potential Indications
Emerging research points to the potential utility of PDE5 inhibitors in a variety of other conditions, including:
-
Benign Prostatic Hyperplasia (BPH): Tadalafil is approved for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[8][13]
-
Raynaud's Phenomenon: By improving blood flow, PDE5 inhibitors may alleviate symptoms in patients with this condition.[4]
-
Cancer: Some studies suggest that PDE5 inhibitors may have anti-tumor effects and could potentially be used as adjuncts to chemotherapy.[10]
The following table summarizes key in vitro and in vivo data for representative PDE5 inhibitors, which can serve as a benchmark for evaluating this compound.
| Parameter | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| In Vitro Data | ||||
| PDE5 IC₅₀ (nM) | ~3.5 | ~1.8 | ~0.7 | ~5.2 |
| PDE6 IC₅₀ (nM) | ~35 | >10,000 | ~10 | ~100 |
| PDE1 IC₅₀ (nM) | ~280 | ~220 | ~180 | >5,000 |
| Pharmacokinetic Data (Human) | ||||
| Tₘₐₓ (hours) | ~1 | ~2 | ~0.9 | ~0.5-0.75 |
| T₁/₂ (hours) | 3-5 | ~17.5 | 4-5 | ~5 |
| Protein Binding (%) | ~96 | ~94 | ~95 | ~99 |
Data compiled from various public sources and prescribing information. IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
The evaluation of a novel PDE5 inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro PDE Enzyme Inhibition Assay
Objective: To determine the potency (IC₅₀) and selectivity of this compound against various phosphodiesterase isoforms.
Methodology:
-
Recombinant human PDE enzymes (PDE1-11) are used.
-
The assay is typically performed in a 96-well plate format.
-
This compound is serially diluted to a range of concentrations.
-
The inhibitor is incubated with the respective PDE enzyme and the substrate (cGMP or cAMP, often radiolabeled or fluorescently tagged).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified using an appropriate method (e.g., scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates).
-
The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Efficacy Model (e.g., in a model of pulmonary hypertension)
Objective: To assess the therapeutic efficacy of this compound in a relevant animal model.
Methodology:
-
Pulmonary hypertension is induced in rodents (e.g., rats or mice) using methods such as chronic hypoxia or monocrotaline injection.
-
Animals are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally or via another appropriate route at various doses for a specified duration.
-
At the end of the treatment period, key hemodynamic parameters are measured, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
The hearts are excised, and the right ventricle to left ventricle plus septum weight ratio (RV/LV+S) is calculated as an index of right ventricular hypertrophy.
-
Histological analysis of the pulmonary arteries is performed to assess vascular remodeling.
-
Statistical analysis is conducted to compare the treatment groups with the vehicle control.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Therapeutic Applications of Phosphodiesterase 5 Inhibitors (PDE5-Is) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Popular Pde5 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
Methodological & Application
Application Notes and Protocols for Pde5-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde5-IN-12, with the chemical name 5-(2-ethoxy-5-(sulfamoyl)-3-thienyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one, is an experimental inhibitor of phosphodiesterase 5 (PDE5). PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn modulates various physiological processes, including smooth muscle relaxation, vasodilation, and cellular proliferation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound is a competitive inhibitor of the PDE5 enzyme. The inhibition of PDE5 prevents the hydrolysis of cGMP to 5'-GMP, thereby increasing intracellular levels of cGMP. This accumulation of cGMP can lead to the activation of protein kinase G (PKG) and subsequent downstream signaling events. The NO/cGMP/PKG signaling pathway is implicated in various cellular functions, making this compound a valuable tool for studying these processes in vitro.
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pde5_IN_12 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Five_GMP [label="5'-GMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle relaxation,\nanti-proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges NO -> sGC [label="activates"]; sGC -> cGMP [label="converts from GTP"]; GTP -> sGC [style=invis]; cGMP -> PKG [label="activates"]; PKG -> Cellular_Response [label="leads to"]; cGMP -> PDE5 [label="hydrolyzed by"]; Pde5_IN_12 -> PDE5 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; PDE5 -> Five_GMP [label="produces"]; }
Figure 1: Signaling pathway of this compound action.Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant PDE5 inhibitors.
| Compound | IC50 (PDE5) | Cell Lines Tested (with other PDE5 inhibitors) | Typical Treatment Concentrations | Typical Treatment Durations |
| This compound | 110 nM | Not specified in literature | 100 nM - 10 µM (recommended starting range) | 24 - 72 hours |
| Sildenafil | 5.22 nM | A549, H460, MCF-7, MDA-MB-468, PC-3, DU145 | 1 µM - 50 µM[1][2] | 24 - 48 hours[3] |
| Tadalafil | 1.8 nM[4] | PC-3 | 0.01 µM - 10 µM[5] | 48 hours[5] |
| Vardenafil | 0.7 nM[4] | PC-3 | 0.01 µM - 10 µM[5] | 48 hours[5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound belongs to the pyrazolopyrimidinone class of compounds, which are generally soluble in dimethyl sulfoxide (DMSO).
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 397.47 g/mol ), add 251.6 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cell lines that are known to express PDE5, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer).[1][3][5]
-
Reagents and Materials:
-
Selected PDE5-expressing cell line (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.[6] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during treatment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A recommended starting concentration range is 100 nM to 10 µM. Ensure the final DMSO concentration in the medium is less than 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Cell Seeding\n(e.g., 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation_24h [label="24h Incubation\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation_Treatment [label="Incubation\n(24, 48, or 72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint_Analysis [label="Endpoint Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; cGMP_Assay [label="cGMP Measurement\n(e.g., ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation_24h; Incubation_24h -> Treatment; Treatment -> Incubation_Treatment; Incubation_Treatment -> Endpoint_Analysis; Endpoint_Analysis -> MTT_Assay; Endpoint_Analysis -> cGMP_Assay; MTT_Assay -> Data_Analysis; cGMP_Assay -> Data_Analysis; Data_Analysis -> End; }
Figure 2: General experimental workflow for this compound cell culture studies.Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Reagents and Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Plate reader
-
-
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[6]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[6]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a plate reader.[6][8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Measurement of Intracellular cGMP Levels (ELISA)
An ELISA-based assay can be used to quantify the intracellular accumulation of cGMP following treatment with this compound.
-
Reagents and Materials:
-
Cells treated with this compound
-
0.1 M HCl
-
Commercially available cGMP ELISA kit
-
Plate reader
-
-
Procedure:
-
After treatment, aspirate the medium and lyse the cells by adding 1 mL of 0.1 M HCl for every 35 cm² of surface area.[9]
-
Incubate at room temperature for 20 minutes.[9]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Use the supernatant to measure cGMP levels according to the manufacturer's protocol for the cGMP ELISA kit.[9][10]
-
The absorbance is typically read at 450 nm.[10][11] The concentration of cGMP in the samples is determined by comparison to a standard curve.
-
Troubleshooting
-
Low Solubility of this compound: If the compound precipitates in the cell culture medium, try preparing the dilutions in a serum-free medium first and then adding an equal volume of medium containing double the serum concentration. Sonication of the stock solution before dilution may also help.
-
High Background in Assays: Ensure complete removal of medium before adding solubilization solution in the MTT assay. In the cGMP assay, ensure thorough washing steps as per the kit instructions.
-
Inconsistent Results: Maintain consistent cell seeding densities and ensure a homogenous cell suspension. Use a multichannel pipette for adding reagents to minimize variability between wells. Always include appropriate controls (vehicle, positive, and negative).
Conclusion
These protocols provide a framework for investigating the cellular effects of the experimental PDE5 inhibitor, this compound. Researchers should optimize the conditions for their specific cell line and experimental questions. The provided diagrams and data tables offer a clear overview of the compound's mechanism of action and a starting point for experimental design. Careful execution of these protocols will enable the generation of reliable and reproducible data for advancing our understanding of PDE5 inhibition in various cellular contexts.
References
- 1. PDE5 inhibitors enhance the lethality of pemetrexed through inhibition of multiple chaperone proteins and via the actions of cyclic GMP and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 3. Sildenafil enhances cisplatin-induced apoptosis in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Pde5-IN-12 in Animal Models: Information Not Available
A comprehensive review of scientific literature and public databases reveals a significant lack of published research on the application of Pde5-IN-12 in animal models. While this compound is available from chemical suppliers as a potential Phosphodiesterase 5 (PDE5) inhibitor, there are no detailed studies to provide the basis for creating comprehensive application notes or experimental protocols for its use in vivo.
Due to the absence of published data, it is not possible to provide the requested detailed methodologies, quantitative data summaries, or signaling pathway diagrams. The creation of such specific and technical documentation requires established and validated research, which is not currently available for this compound.
General Considerations for Working with Novel PDE5 Inhibitors in Animal Models
For researchers interested in investigating the effects of novel compounds like this compound, a systematic approach is necessary. The following sections outline general principles and experimental workflows that would need to be established.
Preclinical Evaluation Workflow
The initial investigation of a novel compound like this compound would typically follow a structured preclinical workflow to determine its feasibility and characteristics for in vivo studies.
Figure 1: A generalized workflow for the preclinical evaluation of a novel research compound like this compound.
Proposed Signaling Pathway of a Generic PDE5 Inhibitor
While the specific downstream effects of this compound have not been documented, a generic PDE5 inhibitor would be expected to modulate the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.
Figure 2: The theoretical signaling pathway of a PDE5 inhibitor.
Recommendations for Researchers
Given the lack of available data, researchers should consider the following steps before planning any animal studies with this compound:
-
Contact the Supplier: Chemical suppliers may have unpublished in-house data or be able to direct you to other researchers who have used the compound.
-
Perform Initial In Vitro Characterization: Before proceeding to animal models, it is crucial to perform in vitro assays to confirm the potency and selectivity of this compound against PDE5 and other related enzymes.
-
Conduct Preliminary Formulation and Stability Studies: The solubility and stability of the compound in various vehicles suitable for animal administration must be determined.
-
Initiate Pilot Pharmacokinetic and Tolerability Studies: Small-scale pilot studies in a limited number of animals are essential to understand the compound's basic pharmacokinetic profile and to identify a maximum tolerated dose.
Without these foundational studies, any in vivo experiments with this compound would be premature and could lead to uninterpretable results. Researchers are strongly encouraged to build a solid body of preliminary data before embarking on larger-scale efficacy studies in animal models.
Application Notes and Protocols for Pde5-IN-12: A Potent PDE5 Inhibitor for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pde5-IN-12, a potent phosphodiesterase 5 (PDE5) inhibitor, and detail protocols for its use in research settings. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in various disease models.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to the accumulation of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling. This mechanism of action suggests the potential for this compound in a wide range of research areas, including cardiovascular diseases, neurological disorders, and oncology.
Mechanism of Action: The cGMP Signaling Pathway
This compound exerts its effects by modulating the nitric oxide (NO)/cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 specifically hydrolyzes cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its downstream signaling effects.[1][2][3]
Figure 1: Simplified cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific experimental data for this compound is limited, its high potency is a key characteristic for research applications. The following table summarizes the available quantitative data for this compound and provides a comparison with well-established PDE5 inhibitors.
| Compound | IC₅₀ (PDE5) | Selectivity | Reference |
| This compound | 22 nM | High (Expected) | [4] |
| Sildenafil | 3.5 - 5 nM | PDE5 vs PDE6 (~10-fold) | [5] |
| Tadalafil | 1.8 - 6.7 nM | PDE5 vs PDE11 (~7-fold) | [5] |
| Vardenafil | 0.7 - 1.1 nM | PDE5 vs PDE6 (~15-fold) | [5] |
Note: IC₅₀ values can vary depending on the assay conditions. Researchers should determine the IC₅₀ of this compound under their specific experimental setup.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization and application of this compound. It is crucial to optimize these protocols for the specific experimental conditions and research questions.
In Vitro PDE5 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDE5 enzyme.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., commercially available PDE assay kits based on fluorescence polarization, FRET, or luminescence)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 100 µM).
-
Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal concentrations in the assay buffer. The optimal concentrations should be determined empirically, typically around the Kₘ value for cGMP.
-
Assay Reaction:
-
Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted PDE5 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection: Stop the reaction and measure the amount of remaining cGMP or the product (5'-GMP) using the chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 2: General workflow for an in vitro PDE5 enzyme inhibition assay.
Cell-Based cGMP Assay
This protocol measures the ability of this compound to increase intracellular cGMP levels in response to a nitric oxide donor.
Materials:
-
A suitable cell line expressing PDE5 (e.g., smooth muscle cells, endothelial cells, or transfected HEK293 cells)
-
This compound
-
Nitric oxide donor (e.g., sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP))
-
Cell culture medium and supplements
-
Lysis buffer
-
Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 30-60 minutes).
-
Stimulate the cells with a fixed concentration of a nitric oxide donor (e.g., 10 µM SNP) for a short period (e.g., 5-15 minutes) to induce cGMP production.
-
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP levels to the protein concentration in each well. Plot the cGMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).
In Vivo Administration and Dosage Considerations
The following provides general guidance for in vivo studies. The optimal dose, route of administration, and formulation for this compound must be determined empirically for each animal model and research question.
Formulation: For in vivo use, this compound may be formulated in a vehicle suitable for the chosen route of administration. A common vehicle for preclinical studies of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4] The final concentration of DMSO should be kept to a minimum to avoid toxicity. Solubility of this compound in various vehicles should be tested.
Dosage and Administration:
-
Route of Administration: Common routes for preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injection. The choice of route will depend on the desired pharmacokinetic profile and the experimental model.
-
Dosage Range: Based on the high in vitro potency of this compound, a starting dose range for in vivo studies in rodents could be between 1 and 10 mg/kg. Dose-response studies are essential to determine the optimal effective dose.
-
Dosing Frequency: The dosing frequency will depend on the half-life of this compound, which needs to be determined through pharmacokinetic studies. For other PDE5 inhibitors, dosing can range from once daily to multiple times per day.[6]
Example In Vivo Study Design (Rodent Model):
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., a model of pulmonary hypertension, stroke, or neurodegeneration).
-
Group Allocation: Randomly assign animals to different treatment groups: vehicle control, this compound (low, medium, and high doses), and a positive control (e.g., sildenafil), if applicable.
-
Administration: Administer the assigned treatments for the duration of the study.
-
Outcome Measures: Monitor relevant physiological and behavioral parameters throughout the study. At the end of the study, collect tissues for histological and biochemical analysis (e.g., measuring cGMP levels in target tissues).
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the efficacy of this compound.
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols are intended as a guide and should be adapted and optimized by the end-user for their specific research needs. It is the responsibility of the researcher to ensure compliance with all applicable regulations and guidelines for animal research.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Pde5-IN-12 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde5-IN-12 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4][5] The inhibition of PDE5 leads to an accumulation of cGMP, which has various physiological effects, making PDE5 inhibitors a subject of interest for treating a range of conditions, including erectile dysfunction and pulmonary arterial hypertension.[2][3][4][6][7] For researchers working with this compound, understanding its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for accurate experimental design, data interpretation, and the overall success of research and development efforts.[8][9]
This document provides detailed protocols for assessing the solubility and stability of this compound in DMSO, along with data presentation tables and visual diagrams to facilitate understanding and implementation in a laboratory setting.
I. This compound Solubility in DMSO
The kinetic solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution is a key parameter in early drug discovery.[10] The following protocol outlines a common method for determining the kinetic solubility of this compound.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This protocol is adapted from standard high-throughput kinetic solubility assay methodologies.[9][11]
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Serial Dilution in DMSO:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, etc.).
-
-
Addition to Aqueous Buffer:
-
Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO concentration of this compound to multiple wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
-
Incubation and Measurement:
-
Immediately mix the contents of the wells by shaking the plate for 2 minutes.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Measure the light scattering of each well using a nephelometer. Increased light scattering indicates the precipitation of the compound.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer-only control.
-
Data Presentation: this compound Kinetic Solubility
| Concentration of this compound in DMSO (mM) | Final Concentration in PBS (µM) | Nephelometric Reading (Arbitrary Units) | Result |
| 10 | 100 | 1500 | Precipitated |
| 5 | 50 | 800 | Precipitated |
| 2.5 | 25 | 150 | Soluble |
| 1.25 | 12.5 | 145 | Soluble |
| 0.625 | 6.25 | 142 | Soluble |
| Control (DMSO only) | 0 | 140 | Soluble |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. This compound Stability in DMSO
The stability of compounds in DMSO is crucial for maintaining the integrity of compound libraries and ensuring the reliability of screening data.[12][13][14] This protocol describes a method to assess the stability of this compound in DMSO under various storage conditions.
Experimental Protocol: Stability Assessment by HPLC-UV
This protocol is based on established methods for evaluating the stability of small molecules in DMSO.[14][15]
Objective: To evaluate the chemical stability of this compound in DMSO over time at different storage temperatures and after multiple freeze-thaw cycles.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler vials
-
Environmental chambers or incubators set to desired temperatures
-
Freezer (-20°C)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM solution of this compound in 100% DMSO.
-
Aliquot the solution into multiple autosampler vials for each storage condition to be tested.
-
-
Storage Conditions:
-
Time Zero (T=0): Immediately analyze a fresh sample to establish the initial purity.
-
Room Temperature (25°C): Store a set of vials at room temperature.
-
Refrigerated (4°C): Store a set of vials at 4°C.
-
Frozen (-20°C): Store a set of vials at -20°C.
-
Freeze-Thaw Cycles: Subject a set of vials to repeated freeze-thaw cycles (e.g., freeze at -20°C for 24 hours, then thaw at room temperature for 1 hour, repeat for 5-10 cycles).
-
-
Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 1 week, 4 weeks, 3 months, 6 months).
-
-
HPLC Analysis:
-
At each time point, dilute a sample from each storage condition with an appropriate mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent compound (this compound) and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
A compound is generally considered stable if the remaining parent compound is >95%.
-
Data Presentation: this compound Stability in DMSO
| Storage Condition | Time Point | This compound Remaining (%) |
| Room Temperature (25°C) | 1 Week | 99.5 |
| 4 Weeks | 97.2 | |
| 3 Months | 91.8 | |
| Refrigerated (4°C) | 1 Week | 99.8 |
| 4 Weeks | 99.5 | |
| 3 Months | 98.9 | |
| Frozen (-20°C) | 1 Week | 99.9 |
| 4 Weeks | 99.8 | |
| 3 Months | 99.6 | |
| Freeze-Thaw (5 cycles) | - | 99.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualizations
Experimental Workflow
Caption: Experimental workflows for determining the solubility and stability of this compound in DMSO.
PDE5 Signaling Pathway
Caption: The PDE5 signaling pathway and the inhibitory action of this compound.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 5 inhibitors: current status and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for Western Blot Analysis of Pde5-IN-12 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis on cells treated with Pde5-IN-12, a potent phosphodiesterase-5 (PDE5) inhibitor. These guidelines are intended for researchers in cell biology, pharmacology, and drug development to facilitate the assessment of this compound's effects on the cyclic guanosine monophosphate (cGMP) signaling pathway.
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme responsible for the degradation of cGMP, a crucial second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation.[1] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby activating downstream signaling cascades. This compound is a potent inhibitor of PDE5 with an IC50 of 22 nM. Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, making it an ideal method to study the molecular effects of this compound on the cGMP pathway. This protocol will focus on the analysis of total PDE5 levels and the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-established downstream marker of cGMP-dependent protein kinase (PKG) activity.
Signaling Pathway
The canonical nitric oxide (NO)-cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, which then synthesizes cGMP from GTP. cGMP, in turn, activates PKG, leading to the phosphorylation of various substrate proteins, such as VASP at Ser239. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound inhibits this degradation, leading to enhanced and prolonged cGMP signaling.
References
Application Notes and Protocols for Pde5-IN-12 in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of smooth muscle tone and is highly expressed in the corpus cavernosum, pulmonary vasculature, and other smooth muscle tissues.[1][2] The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is the primary mechanism for smooth muscle relaxation.[3][4][5] NO, released from nerve endings and endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cGMP.[3][5] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1] PDE5 specifically hydrolyzes cGMP, thus terminating its downstream effects.[1][3][6]
Pde5-IN-12 is a novel and potent small molecule inhibitor of phosphodiesterase 5 (PDE5). By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.[3][4][6] This mechanism of action makes this compound a promising candidate for therapeutic applications where smooth muscle relaxation is desired, such as in erectile dysfunction, pulmonary arterial hypertension, and other vasospastic disorders.[1][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in in vitro smooth muscle relaxation assays.
Signaling Pathway of PDE5 Inhibition
The mechanism of action of this compound is centered on the potentiation of the NO/cGMP signaling cascade. The following diagram illustrates this pathway.
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound compared to other known PDE5 inhibitors. The data presented for this compound is illustrative to demonstrate its potent and selective profile.
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE1 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE1/PDE5) |
| This compound | 0.5 | 95 | >1000 | 190 | >2000 |
| Sildenafil | 5.22 | 52.2 | >1000 | 10 | >191 |
| Vardenafil | 0.7 | 11 | 180 | 16 | 257 |
| Tadalafil | 2 | 160 | >10000 | 80 | >5000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for sildenafil, vardenafil, and tadalafil are compiled from published literature.[8][9][10]
Experimental Protocols
In Vitro PDE5 Enzyme Inhibition Assay
This protocol is designed to determine the IC₅₀ value of this compound for the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)
-
Detection reagent (e.g., Transcreener® AMP²/GMP² FP Assay kit)
-
384-well microplates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add a fixed concentration of recombinant human PDE5 enzyme to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of GMP produced using a suitable detection reagent.[11][12]
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)
This protocol assesses the functional effect of this compound on smooth muscle relaxation using isolated tissue preparations.[13][14]
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum, rat aorta)
-
Krebs-Henseleit solution (or other physiological salt solution)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Contractile agonist (e.g., phenylephrine, KCl)
-
Relaxant agent (e.g., sodium nitroprusside - SNP, an NO donor)
-
This compound
-
Organ bath system with force transducers and data acquisition software[14][15]
Experimental Workflow:
Caption: Experimental workflow for the ex vivo smooth muscle relaxation assay.
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue strips (e.g., 2-3 mm wide and 5-7 mm long) and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[13][14]
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.[14]
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Contract the tissues with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM) to achieve a stable plateau.[16]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. To assess its potentiation of NO-mediated relaxation, a concentration-response curve to an NO donor like sodium nitroprusside (SNP) can be generated in the presence and absence of this compound.
-
Data Recording: Record the changes in isometric tension using the force transducer and data acquisition software.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the agonist. Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) values.
Conclusion
This compound demonstrates high potency and selectivity for PDE5, suggesting its potential as a valuable research tool and a candidate for further drug development. The provided protocols offer a standardized approach for the in vitro and ex vivo characterization of this compound and other novel PDE5 inhibitors. These assays are crucial for determining the efficacy and mechanism of action of such compounds in mediating smooth muscle relaxation.
References
- 1. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dmt.dk [dmt.dk]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pde5-IN-12 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pde5-IN-12 who may be observing unexpected experimental results.
Troubleshooting Guides
Problem 1: this compound Shows Lower Than Expected Potency in In Vitro Assays
If this compound is not exhibiting the expected inhibitory effect on PDE5 enzymatic activity, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inhibitor Degradation | - Storage: Ensure this compound is stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles. - Freshness of Solution: Prepare fresh working solutions of this compound for each experiment. |
| Solubility Issues | - Solvent Selection: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. - Precipitation: Visually inspect the inhibitor stock solution and the final assay mixture for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or adjusting the final concentration. |
| Assay Conditions | - Enzyme Concentration: The observed IC50 value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Ensure you are using a consistent and appropriate concentration of PDE5 enzyme in your assays. - Substrate Concentration: The inhibitory effect of competitive inhibitors is dependent on the substrate (cGMP) concentration. Ensure the cGMP concentration is at or below its Km value for the PDE5 enzyme to accurately determine the IC50. - Incubation Time: Ensure that the initial velocity of the reaction is being measured. Long incubation times can lead to substrate depletion and an underestimation of the inhibitor's potency. |
| Reagent Quality | - Enzyme Activity: Verify the activity of your PDE5 enzyme preparation using a known standard inhibitor (e.g., sildenafil). - Substrate Integrity: Ensure the cGMP substrate has not degraded. |
Problem 2: Unexpected Off-Target Effects in Cellular Assays
If you are observing cellular effects that cannot be attributed to PDE5 inhibition alone, consider the possibility of off-target activity.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Cross-reactivity with other PDEs | - PDE6 Inhibition: Inhibition of PDE6, found in the retina, can lead to visual disturbances. While the selectivity profile for this compound is not extensively published, this is a known off-target effect for some PDE5 inhibitors.[1][2] - PDE11 Inhibition: Inhibition of PDE11, present in skeletal muscle, prostate, and testes, has been associated with myalgia and back pain.[1][2] - Run Selectivity Assays: If possible, test the activity of this compound against a panel of other PDE isoforms to determine its selectivity profile. |
| Non-specific Effects | - Cytotoxicity: High concentrations of any small molecule can lead to non-specific cytotoxicity. Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). - Compound Promiscuity: Some chemical scaffolds can interact with multiple targets. Consider performing a broader screen to identify potential off-target interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of phosphodiesterase-5 (PDE5).[3][4] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the activation of downstream signaling pathways.[2]
Q2: What is the IC50 of this compound for PDE5?
A2: The reported IC50 of this compound for PDE5 is 22 nM.[3][4]
Q3: What is the selectivity profile of this compound against other PDE isoforms?
A3: The detailed selectivity profile of this compound against other PDE isoforms (e.g., PDE6, PDE11) is not widely published. It is important to be aware that cross-reactivity with other PDE family members is a possibility with PDE5 inhibitors.[1] For example, inhibition of PDE6 can lead to visual side effects, while inhibition of PDE11 has been associated with muscle pain.[1][2] Researchers should exercise caution and consider experimentally determining the selectivity profile for their specific application.
Q4: How should I prepare and store this compound?
A4: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years).[4] For creating stock solutions, dissolve the compound in DMSO. In solvent, it can be stored at -80°C for up to one year.[4] It is recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles.
Q5: What are some common pitfalls in in vitro PDE5 inhibition assays?
A5: Common issues include:
-
Incorrect Reagent Concentrations: Using suboptimal concentrations of the enzyme or substrate can lead to inaccurate results.
-
Solvent Effects: High concentrations of solvents like DMSO can inhibit enzyme activity.
-
Incubation Times: Not measuring the initial reaction velocity can lead to an underestimation of inhibitor potency.
-
Assay Detection System Interference: The inhibitor may interfere with the detection method (e.g., fluorescence quenching).
-
Enzyme Purity and Activity: The purity and specific activity of the PDE5 enzyme can vary between batches and suppliers.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Phosphodiesterase-5 (PDE5) | [3][4] |
| IC50 | 22 nM | [3][4] |
| Molecular Formula | C₁₉H₁₄ClFN₄O₃ | [3] |
| Molecular Weight | 400.79 g/mol | [3] |
| Reported Activity | Anti-proliferative effects against aortic cell lines | [3] |
Table 2: Selectivity Profile of Common PDE5 Inhibitors (for comparison)
| Inhibitor | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |
| Sildenafil | 3.5 | 33 | >10,000 |
| Tadalafil | 1.8 | >10,000 | 19 |
| Vardenafil | 0.7 | 7.1 | >10,000 |
| This compound | 22 | Data not available | Data not available |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Key Experiment: In Vitro PDE5 Inhibition Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
This compound
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MgCl₂)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. Remember to include a vehicle control (e.g., DMSO).
-
Add inhibitor and enzyme: To the wells of a 96-well plate, add the this compound dilutions and the PDE5 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the cGMP substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). Ensure this time is within the linear range of the reaction.
-
Stop the reaction and detect product: Add 5'-Nucleotidase to convert the GMP product to guanosine and inorganic phosphate (Pi). Then, add the phosphate detection reagent.
-
Read absorbance: Measure the absorbance at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
How to improve Pde5-IN-12 efficacy in vivo
Welcome to the technical support center for Pde5-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound by providing troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound, focusing on issues related to its physicochemical properties and potential experimental hurdles.
Issue 1: Limited or No Observable In Vivo Efficacy Despite Potent In Vitro Activity
If this compound demonstrates high potency in in vitro assays but fails to show the expected biological response in animal models, consider the following potential causes and solutions.
Potential Causes:
-
Poor Bioavailability: The compound may have low solubility and/or permeability, leading to insufficient absorption into the systemic circulation.
-
Rapid Metabolism: this compound might be quickly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site.
-
Suboptimal Formulation: The vehicle used for administration may not be suitable for ensuring adequate dissolution and absorption of the compound.
-
Inadequate Dose or Dosing Regimen: The administered dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Begin by characterizing the fundamental properties of this compound.
-
Solubility: Determine the solubility in various pharmaceutically relevant solvents and buffers.
-
Permeability: Evaluate its permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Pharmacokinetic (PK) Profiling: Conduct a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Route of Administration: Compare different administration routes (e.g., intravenous, oral, intraperitoneal) to assess bioavailability.
-
Key Parameters: Measure parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
-
-
Formulation Optimization: If poor solubility is confirmed, explore various formulation strategies to enhance bioavailability.
-
Vehicle Selection: Test a range of vehicles, from simple aqueous solutions with co-solvents to more complex formulations like suspensions or lipid-based systems.
-
Excipient Screening: Investigate the use of solubilizing agents, such as cyclodextrins or surfactants, to improve drug dissolution.
-
Issue 2: High Variability in Experimental Results
Significant variability in efficacy or PK data between individual animals can obscure the true effect of this compound.
Potential Causes:
-
Inconsistent Formulation: Poorly prepared or unstable formulations can lead to inconsistent dosing.
-
Variability in Animal Handling and Dosing: Inaccuracies in administration technique can result in variable drug exposure.
-
Biological Variability: Inherent differences in animal metabolism and physiology can contribute to varied responses.
Troubleshooting Steps:
-
Standardize Formulation Preparation: Develop and strictly adhere to a standard operating procedure (SOP) for preparing the this compound formulation. Ensure it is homogenous and stable for the duration of the experiment.
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intravenous injection) to minimize variability.
-
Increase Sample Size: A larger group of animals can help to statistically mitigate the effects of individual biological variability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the poorly soluble this compound for an in vivo efficacy study?
A1: For a compound with low aqueous solubility, a multi-tiered approach to formulation development is recommended. Start with simple systems and increase complexity as needed.
-
Tier 1: Co-solvent Systems: A common starting point is a mixture of a co-solvent and an aqueous vehicle. A widely used example is a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
Tier 2: Surfactant-based Systems: If co-solvents are insufficient, adding a surfactant like Tween 80 or Cremophor EL can improve solubility and stability. A typical formulation might be 5% DMSO, 10% Tween 80, and 85% saline.
-
Tier 3: Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.
The choice of formulation should be guided by preliminary solubility and stability studies.
Q2: How can I determine the optimal dose for my in vivo study?
A2: Dose selection should be a data-driven process.
-
In Vitro to In Vivo Extrapolation: Use the in vitro IC50 or EC50 value as a starting point. Aim for plasma concentrations in the in vivo study that are several-fold higher than the in vitro potency.
-
Dose-Ranging Study: Conduct a pilot study with a few animals at multiple dose levels (e.g., 1, 10, and 100 mg/kg) to assess tolerability and to get a preliminary indication of the dose-response relationship.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate the pharmacokinetic profile with the pharmacodynamic (target engagement or efficacy) response to establish a target exposure level.
Q3: My compound appears to be rapidly cleared. How can I improve its exposure?
A3: If rapid metabolism and clearance are limiting in vivo efficacy, consider the following strategies:
-
Modify the Dosing Regimen: Increase the dosing frequency (e.g., from once daily to twice daily) or use a continuous infusion model to maintain therapeutic drug levels.
-
Co-administration with a Pan-CYP Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), can help to determine if rapid metabolism is the primary clearance mechanism. This is a tool for investigation and not a therapeutic strategy.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the this compound structure to block metabolic hotspots and improve its metabolic stability.
Data and Protocols
Quantitative Data Summary
The following tables provide hypothetical but representative data for a poorly soluble PDE5 inhibitor like this compound.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 10% DMSO / 90% Saline | 50 |
| 10% DMSO / 40% PEG400 / 50% Saline | 250 |
| 5% DMSO / 10% Tween 80 / 85% Saline | 500 |
Table 2: Representative Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| IV | 1 | 500 | 0.1 | 800 | 100 |
| PO | 10 | 150 | 2 | 1200 | 15 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).
-
Administration:
-
Intravenous (IV): Administer a 1 mg/kg dose via the tail vein.
-
Oral (PO): Administer a 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Pde5-IN-12 degradation and storage issues
Disclaimer: Pde5-IN-12 is understood to be a potent and selective small molecule inhibitor of Phosphodiesterase 5 (PDE5). The following guidelines are based on general best practices for the storage, handling, and use of similar research-grade enzyme inhibitors. Users should always refer to the manufacturer-specific data sheet for this compound if available and consider these recommendations as supplementary information.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound upon receipt?
For long-term stability, this compound, typically supplied as a powder or lyophilized solid, should be stored at -20°C or -80°C, protected from light and moisture.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect compound stability.[2]
2. How should I prepare a stock solution of this compound?
We recommend preparing a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For quantities of 10 mg or less, the solvent can be added directly to the vial.[1] Ensure the compound is fully dissolved by vortexing or brief sonication. For cellular assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1]
3. How should I store the this compound stock solution?
Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and prevent contamination.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] While many compounds are stable in DMSO for extended periods, it is good practice to use prepared stock solutions within one to six months.[1] The stability of any compound in a solvent is highly dependent on its specific chemical structure.[3]
4. Is this compound sensitive to freeze-thaw cycles?
While many small molecules in DMSO show no significant degradation after multiple freeze-thaw cycles, this is highly compound-specific.[4][5][6] To ensure the highest quality of your experimental results, it is strongly recommended to aliquot stock solutions to avoid repeated freezing and thawing.[1]
5. What are the potential sources of this compound degradation?
Potential degradation pathways for small molecule inhibitors include hydrolysis and oxidation.[3] The presence of water in solvents like DMSO can be a significant factor in compound degradation over time.[5][7] Exposure to oxygen can also contribute to instability.[4][5] Storing the compound as a dry solid and preparing fresh solutions from a properly stored stock are the best ways to mitigate these risks.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity Observed
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Was the powdered compound stored correctly (i.e., at -20°C or -80°C, protected from light and moisture)?
-
Was the stock solution prepared with anhydrous DMSO? The presence of water can lead to hydrolysis.[5][7]
-
How old is the stock solution? For critical experiments, consider preparing a fresh stock solution from the powdered compound.
-
Has the stock solution undergone multiple freeze-thaw cycles? If so, prepare fresh aliquots from a new stock.
-
Possible Cause 2: Incorrect Concentration
-
Troubleshooting Steps:
-
Double-check all calculations for preparing the stock solution and subsequent dilutions.
-
Ensure accurate pipetting, especially for serial dilutions.
-
If possible, verify the concentration of the stock solution using a spectrophotometric method if the compound has a known extinction coefficient.
-
Possible Cause 3: Experimental Assay Issues
-
Troubleshooting Steps:
-
Confirm the activity of the PDE5 enzyme with a known control inhibitor.
-
Ensure that the substrate concentration is appropriate for the assay and not excessively high, which could overcome competitive inhibition.[8]
-
Verify that all assay components (buffers, substrates, etc.) are correctly prepared and within their expiration dates.
-
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause: Hydrophobicity of the Compound
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous assay buffer is sufficient to maintain solubility but does not inhibit the enzyme.
-
Consider the use of a small percentage of a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay buffer to improve solubility.
-
Prepare the final dilution of the inhibitor in the assay buffer just before use to minimize the time for potential precipitation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Powder/Solid | -20°C or -80°C | Up to 3 years | Store in a desiccator, protected from light.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] Use tightly sealed vials. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] Use tightly sealed vials. |
Table 2: Summary of Potential Degradation Factors and Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy |
| Water | Hydrolysis | Use anhydrous solvents for stock solutions. Store desiccated.[5][7] |
| Oxygen | Oxidation | Store stock solutions in tightly sealed vials. Consider flushing with nitrogen or argon.[3][5] |
| Light | Photodegradation | Store in amber or foil-wrapped vials. |
| Repeated Freeze-Thaw | Physical and chemical degradation | Aliquot stock solutions into single-use volumes.[1] |
| pH | Instability at non-optimal pH | Maintain appropriate pH in buffered solutions. |
Experimental Protocols
Protocol: In Vitro PDE5 Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against purified PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
Known PDE5 inhibitor (e.g., sildenafil) as a positive control
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Detection reagents (e.g., a commercially available PDE assay kit that measures phosphate or GMP production)
-
Anhydrous DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells. The final DMSO concentration in the assay should not exceed 1%.
-
Add the PDE5 enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the cGMP substrate to all wells to start the enzymatic reaction. The final cGMP concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibition.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Detect Product:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro PDE5 inhibition assay.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing PDE5-IN-12 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PDE5-IN-12 for cell-based assays. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in intracellular cGMP levels activates downstream signaling pathways, primarily through the activation of protein kinase G (PKG).
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range would be from 1 nM to 100 µM. This range should be narrowed down based on initial dose-response and cytotoxicity experiments.
Q3: How can I confirm that this compound is active in my specific cell line?
A3: The most direct way to confirm the activity of this compound is to measure the intracellular levels of cGMP after treatment. A successful inhibition of PDE5 will result in a significant increase in cGMP levels. This can be quantified using commercially available cGMP assay kits, such as those based on ELISA or FRET.
Q4: What is the recommended solvent for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate my cells with this compound before measuring the effect?
A5: The optimal incubation time can vary depending on the cell type and the specific downstream effect being measured. For direct measurement of cGMP accumulation, a short incubation period of 30 minutes to 2 hours is often sufficient. For longer-term assays looking at gene expression or cell proliferation, incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low. 2. Compound instability: The compound may have degraded. 3. Low PDE5 expression: The cell line may not express sufficient levels of PDE5. 4. Assay insensitivity: The readout may not be sensitive enough to detect changes. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Prepare fresh stock solutions of this compound. 3. Verify PDE5 expression in your cell line using qPCR or Western blot. 4. Use a highly sensitive cGMP assay kit and ensure it is properly validated. |
| High background signal in cGMP assay | 1. Sub-optimal antibody concentration: Incorrect dilution of primary or secondary antibodies in an ELISA-based assay. 2. Insufficient washing: Inadequate removal of unbound reagents. | 1. Titrate the antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps in your assay protocol. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inaccurate pipetting: Errors in compound dilution or addition to wells. 3. Fluctuations in incubation conditions: Inconsistent temperature or CO2 levels. | 1. Use cells within a narrow passage number range and ensure consistent seeding density and confluency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. 3. Ensure incubators are properly calibrated and maintained. |
| Observed cytotoxicity at expected active concentrations | 1. Off-target effects: The compound may be affecting other cellular pathways at higher concentrations. 2. Solvent toxicity: The concentration of DMSO may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Select a non-toxic concentration for your functional assays. 2. Ensure the final DMSO concentration is below 0.1%. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response cGMP Assay
This protocol outlines the steps to determine the EC50 (half-maximal effective concentration) of this compound by measuring intracellular cGMP levels.
Materials:
-
Cell line of interest cultured in appropriate medium
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to increase basal cGMP levels (optional)
-
cGMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Lysis buffer (as per cGMP assay kit instructions)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells according to the protocol provided with the cGMP assay kit.
-
cGMP Measurement: Perform the cGMP assay (e.g., ELISA) on the cell lysates to quantify the intracellular cGMP concentration.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest cultured in appropriate medium
-
This compound
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) to allow for proliferation. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1.
-
Cell Treatment: Treat the cells with the various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound on cGMP Levels
| This compound Conc. (nM) | Mean cGMP Level (pmol/well) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 1 | 10.5 | 1.2 |
| 10 | 25.8 | 2.1 |
| 100 | 48.9 | 3.5 |
| 1000 | 52.3 | 4.0 |
| 10000 | 53.1 | 3.8 |
Table 2: Illustrative Cytotoxicity Data for this compound
| This compound Conc. (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 5.5 |
| 50 | 70.1 | 6.2 |
| 100 | 45.8 | 7.1 |
| 200 | 15.3 | 4.3 |
Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell assays.
Pde5-IN-12 inhibitor specificity issues
Welcome to the technical support center for Pde5-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential specificity issues and other common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound leads to an accumulation of cGMP in cells, which in turn activates protein kinase G (PKG) signaling pathways.[3][4] This signaling cascade plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells.[2][5]
Q2: I am observing unexpected phenotypes in my cellular assays that don't seem to align with PDE5 inhibition. What could be the cause?
While this compound is designed for PDE5 selectivity, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. The most common off-target effects for PDE5 inhibitors involve other members of the phosphodiesterase family due to structural similarities in their catalytic domains.[6][7] Specifically, cross-reactivity with PDE6 and PDE11 has been reported for some PDE5 inhibitors.[6][7] Inhibition of these other PDEs can lead to distinct physiological outcomes. For instance, PDE6 inhibition is associated with visual disturbances, while PDE11 inhibition has been linked to myalgia.[7]
Q3: How can I confirm that the observed effects in my experiment are due to on-target PDE5 inhibition?
To confirm on-target activity, consider the following approaches:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50/IC50 of this compound in your model system. On-target effects should occur at concentrations consistent with the known potency of the inhibitor.
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively active form of a downstream effector of cGMP, such as PKG, to see if it can mimic or rescue the phenotype observed with this compound.
-
Use of a Structurally Unrelated PDE5 Inhibitor: Compare the effects of this compound with another well-characterized and structurally different PDE5 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Measurement of cGMP Levels: Utilize an ELISA or other similar assay to directly measure intracellular cGMP levels in response to this compound treatment. A significant increase in cGMP would be indicative of on-target PDE5 inhibition.
Q4: What are the recommended negative and positive controls when using this compound?
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
Inactive Analogue: If available, use a structurally similar but biologically inactive version of this compound.
-
-
Positive Controls:
-
Known PDE5 Inhibitors: Use well-established PDE5 inhibitors like sildenafil or tadalafil to validate your assay system.[8]
-
Direct Activators of Downstream Signaling: Use a cGMP analogue (e.g., 8-Bromo-cGMP) or a nitric oxide (NO) donor to directly stimulate the cGMP-PKG pathway and ensure the downstream components of the signaling cascade are functional in your experimental model.
-
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Data in Biochemical Assays
Possible Causes:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can affect enzyme activity and inhibitor potency.
-
Substrate Depletion or Product Inhibition: High enzyme concentrations or long incubation times can lead to non-linear reaction rates.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can impact kinase activity.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure that the pH and temperature of your assay are optimal for PDE5 activity.
-
Enzyme and Substrate Titration: Determine the optimal concentrations of both the PDE5 enzyme and the substrate to ensure the reaction remains in the linear range throughout the experiment.
-
Control for DMSO Effects: Maintain a consistent and low concentration of DMSO across all samples. It is advisable to run a DMSO concentration curve to determine the tolerance of your assay.
Problem 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
Possible Causes:
-
Cell Permeability: this compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Cellular ATP Concentrations: High intracellular ATP concentrations can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Off-Target Effects in a Cellular Context: The observed cellular phenotype may be a result of the inhibitor acting on other targets within the cell.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure the permeability of this compound.
-
Investigate Efflux Pump Involvement: Co-incubate cells with known efflux pump inhibitors to see if the potency of this compound increases.
-
Evaluate Off-Target Effects: Perform cellular thermal shift assays (CETSA) or use phospho-specific antibodies for key downstream targets of suspected off-target kinases to assess engagement in a cellular context.[9]
-
Kinome Profiling: To comprehensively assess off-target kinase interactions, consider a kinome-wide binding or activity assay.
Experimental Protocols
Protocol 1: In Vitro PDE Isozyme Selectivity Profiling
This protocol is designed to determine the selectivity of this compound against a panel of phosphodiesterase isozymes.
Materials:
-
Recombinant human PDE isozymes (PDE1-11)
-
This compound
-
Known selective inhibitors for each PDE isozyme (positive controls)
-
[³H]-cGMP or [³H]-cAMP
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)
-
Scintillation fluid and counter
Methodology:
-
Prepare a dilution series of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors, the corresponding PDE isozyme, and the assay buffer.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, 6, 9, 10, 11 or [³H]-cAMP for PDE1, 2, 3, 4, 7, 8).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting [³H]-5'-GMP or [³H]-5'-AMP to the corresponding nucleoside.
-
Separate the charged substrate from the uncharged nucleoside product using ion-exchange chromatography.
-
Quantify the amount of radiolabeled nucleoside product using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each PDE isozyme.
Data Presentation:
| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE1 | >10,000 | 280 | 2,700 |
| PDE2 | >10,000 | >10,000 | >10,000 |
| PDE3 | >10,000 | 8,000 | >10,000 |
| PDE4 | >10,000 | 7,400 | >10,000 |
| PDE5 | X | 3.5 | 1.8 |
| PDE6 | Y | 22 | 210 |
| PDE7 | >10,000 | >10,000 | >10,000 |
| PDE8 | >10,000 | >10,000 | >10,000 |
| PDE9 | >10,000 | >10,000 | >10,000 |
| PDE10 | >10,000 | 27,000 | >10,000 |
| PDE11 | Z | 7,400 | 26 |
Note: IC50 values for Sildenafil and Tadalafil are representative and may vary between studies. X, Y, and Z represent hypothetical values for this compound to be determined by the experiment.
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol is used to assess the phosphorylation status of downstream targets in the cGMP-PKG signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VASP, anti-VASP, anti-PKG, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or controls for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for screening and validating PDE5 inhibitors.
References
- 1. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to PDE5 Inhibitors in Preclinical Research: Sildenafil vs. a Novel Analog
Disclaimer: The compound "Pde5-IN-12" is not extensively documented in publicly available scientific literature. To fulfill the structural and data-driven requirements of this guide, we will use Avanafil as a representative example of a potent and selective second-generation PDE5 inhibitor for comparison against the first-in-class benchmark, Sildenafil . This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Its inhibition leads to smooth muscle relaxation and vasodilation, a mechanism famously exploited for the treatment of erectile dysfunction (ED). Sildenafil, the first approved PDE5 inhibitor, revolutionized ED treatment and continues to be a cornerstone in research. However, the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a preclinical comparison of Sildenafil with Avanafil, a newer-generation inhibitor known for its rapid onset of action and high selectivity.[1][2][3]
Quantitative Performance Comparison
The following table summarizes key in vitro and in vivo performance metrics for Sildenafil and Avanafil, providing a direct comparison of their potency, selectivity, and efficacy in preclinical models.
| Parameter | Sildenafil | Avanafil | Reference(s) |
| In Vitro Potency | |||
| PDE5 IC50 | ~5.22 nM | ~5.2 nM | [1][4] |
| In Vitro Selectivity | |||
| vs. PDE6 (retina) | ~10-fold | ~120-fold | [1][5] |
| vs. PDE1 (brain, heart) | >1000-fold | >1000-fold | [5] |
| vs. PDE11 (testis) | ~20-fold | >1000-fold | |
| In Vivo Efficacy (Rat Model) | |||
| Onset of Action | Slower | Faster | [2] |
| Effect on Intracavernosal Pressure (ICP) | Dose-dependent increase | Dose-dependent increase | [4][6] |
Signaling Pathway and Mechanism of Action
PDE5 inhibitors exert their effect by preventing the breakdown of cGMP in smooth muscle cells of the corpus cavernosum. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to vasodilation and penile erection.
Caption: cGMP signaling pathway in erectile function and point of PDE5 inhibition.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE5.[7][8]
Objective: To quantify the potency of test compounds (Sildenafil, Avanafil) in inhibiting the enzymatic activity of recombinant human PDE5.
Materials:
-
Recombinant human PDE5 enzyme.
-
[³H]-cGMP (radiolabeled substrate).
-
Yttrium silicate (YSi) SPA beads conjugated with a cGMP-specific antibody.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compounds (dissolved in DMSO).
-
384-well microplates.
-
Microplate scintillation counter.
Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in DMSO, and then dilute into the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add 10 µL of the diluted test compound.
-
Add 20 µL of [³H]-cGMP substrate solution.
-
Initiate the enzymatic reaction by adding 10 µL of diluted PDE5 enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Assay Termination and Detection:
-
Stop the reaction by adding 10 µL of the YSi SPA bead slurry containing the anti-cGMP antibody. The antibody binds to any unconverted [³H]-cGMP.
-
When the radiolabeled cGMP binds to the antibody on the bead, it comes into close enough proximity to excite the scintillant within the bead, producing light.
-
Seal the plate and allow the beads to settle for 3-4 hours.
-
-
Data Acquisition: Measure the light output (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
High CPM indicates low PDE5 activity (inhibition), while low CPM indicates high PDE5 activity.
-
Plot the CPM values against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy in a Rat Model of Erectile Dysfunction
This protocol outlines the measurement of intracavernosal pressure (ICP) in anesthetized rats to assess the pro-erectile effect of PDE5 inhibitors.[9][10][11][12]
Objective: To evaluate the in vivo efficacy of test compounds by measuring their ability to enhance cavernous nerve stimulation-induced penile erection.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., pentobarbital sodium).
-
Test compounds (formulated for oral or intravenous administration).
-
Heparinized saline.
-
23-gauge needle connected to a pressure transducer.
-
Bipolar platinum stimulating electrode.
-
Data acquisition system.
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the major pelvic ganglion (MPG) and cavernous nerve (CN).
-
-
Cannulation and ICP Measurement:
-
Insert a 23-gauge needle filled with heparinized saline into the crus of the corpus cavernosum.
-
Connect the needle to a pressure transducer to continuously record ICP.
-
-
Compound Administration: Administer the test compound (Sildenafil or Avanafil) or vehicle via the desired route (e.g., oral gavage) and allow for absorption (e.g., 30-60 minutes).
-
Nerve Stimulation:
-
Place the bipolar electrode on the cavernous nerve.
-
Stimulate the nerve with a set of standard parameters (e.g., 5V, 20 Hz, 1 ms pulse width) for 60 seconds.
-
-
Data Acquisition: Record the maximal ICP generated during nerve stimulation.
-
Data Analysis:
-
Calculate the ratio of maximal ICP to the mean arterial pressure (MAP) to normalize for systemic blood pressure changes.
-
Compare the ICP/MAP ratio between vehicle-treated and compound-treated groups to determine the efficacy of the inhibitor.
-
Comparative Experimental Workflow
The logical progression of preclinical comparison involves a tiered approach from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for comparing novel PDE5 inhibitors.
Logical Comparison Framework
The selection of a superior research compound is based on a multi-parameter assessment where improvements in selectivity and pharmacokinetics are key differentiators beyond simple potency.
Caption: Logical relationship for evaluating next-generation PDE5 inhibitors.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracavernous pressure as an experimental index in a rat model for the evaluation of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 12. Stork: [Intracavernosal pressure measurement technology in the animal model of erectile dysfunction] [storkapp.me]
A Comparative Analysis of PDE5-IN-12 and Tadalafil Potency for Research Professionals
This guide provides a detailed comparison of the inhibitory potency of Pde5-IN-12, also known as 12-epi-Tadalafil, and the well-established drug, tadalafil, against the phosphodiesterase type 5 (PDE5) enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: The data presented in this guide are compiled from various publicly available sources. A direct head-to-head comparison of this compound and tadalafil from a single study under identical experimental conditions was not available. Therefore, the quantitative data should be interpreted with consideration for potential variations in assay methodologies between different sources.
Introduction to this compound and Tadalafil
This compound is a research chemical identified as 12-epi-Tadalafil, a diastereomer of tadalafil. Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum, as well as in vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, and cerebellum.[1] Both compounds share the same molecular formula and mass but differ in their three-dimensional arrangement.
The mechanism of action for both compounds involves the inhibition of the PDE5 enzyme. In the physiological process of erection, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to increase the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, both this compound and tadalafil lead to an accumulation of cGMP, thereby enhancing and prolonging the pro-erectile signal.
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The available data indicates a significant difference in the in vitro potency of this compound and tadalafil against the PDE5 enzyme.
| Compound | IC50 (nM) | Source(s) |
| This compound (12-epi-Tadalafil) | 90 | [2] |
| Tadalafil | 1.2, 1.8, 2.35, 5.0, 5.77 | Multiple sources |
Based on these reported values, tadalafil is substantially more potent than its diastereomer, this compound. One study noted a 100-fold decrease in PDE5 binding potency for epi-tadalafil compared to tadalafil, which is consistent with the IC50 data presented.
Experimental Protocols for Potency Determination
While a specific, unified protocol for the direct comparative testing of these two compounds is unavailable, a general methodology for determining the IC50 of PDE5 inhibitors is described below. This protocol is representative of the techniques commonly employed in the field.
General In Vitro PDE5 Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is purified and prepared in an appropriate assay buffer. The substrate, cGMP, is also prepared in the same buffer at a concentration typically near or below the Michaelis-Menten constant (Km) for the enzyme.
-
Compound Dilution: Test compounds (this compound and tadalafil) are serially diluted in a suitable solvent, such as DMSO, to create a range of concentrations.
-
Assay Reaction: The PDE5 enzyme is pre-incubated with the various concentrations of the test compounds in a microplate format. The reaction is initiated by the addition of cGMP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic degradation of cGMP to GMP.
-
Detection: The amount of remaining cGMP or the amount of GMP produced is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled [3H]-cGMP and quantifying the resulting [3H]-GMP after separation by chromatography.
-
Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled cGMP tracer and a cGMP-specific antibody. The enzymatic product, GMP, displaces the tracer from the antibody, leading to a change in fluorescence polarization.
-
Luminescence-Based Assays: These assays couple the production of GMP to a series of enzymatic reactions that ultimately generate a luminescent signal.
-
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cGMP signaling pathway targeted by PDE5 inhibitors and a generalized workflow for an in vitro potency experiment.
Caption: cGMP signaling pathway and the inhibitory action of this compound and tadalafil.
References
Validating a Novel PDE5 Inhibitor: A Comparative Guide for Pde5-IN-12
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the performance of a novel phosphodiesterase type 5 (PDE5) inhibitor, here referred to as Pde5-IN-12. The validation is achieved through direct comparison with well-characterized, potent, and selective PDE5 inhibitors. For this guide, Sildenafil will be used as the primary known comparator, with data for Tadalafil and Vardenafil also included to provide a broader context.
The methodologies and data presentation formats outlined below serve as a robust template for assessing the potency, selectivity, and cellular activity of new chemical entities targeting the PDE5 enzyme.
The cGMP Signaling Pathway and PDE5 Inhibition
Phosphodiesterase 5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to stimuli like sexual stimulation, nitric oxide is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes and inactivates cGMP, thus terminating the signal. PDE5 inhibitors act by competitively blocking this degradation, thereby enhancing the effect of cGMP.
Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibitors.
Data Presentation: Comparative Inhibitor Performance
A critical step in validating a novel inhibitor is to compare its potency and selectivity against known standards. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Selectivity is assessed by comparing the IC50 for the target enzyme (PDE5) against other related enzymes (e.g., other PDE isoforms). High selectivity is crucial for minimizing off-target effects.
Below is a comparative summary of the biochemical potency and selectivity for our hypothetical compound, this compound, alongside established PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |
| This compound | 5.2 | 215 | 150 | ~41x | ~29x |
| Sildenafil | 3.5 | 33 | 140 | ~9x | ~40x |
| Tadalafil | 1.8 | 1100 | 19 | ~611x | ~11x |
| Vardenafil | 0.7 | 11 | 5800 | ~16x | ~8285x |
Note: Data for Sildenafil, Tadalafil, and Vardenafil are compiled from publicly available pharmacological data. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
To generate the comparative data, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key validation assays.
In Vitro PDE5 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE5.
Objective: To determine the IC50 value of this compound for the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
Test compound (this compound) and reference compound (Sildenafil)
-
Assay buffer (e.g., Tris-HCl based buffer)
-
Detection reagents (e.g., fluorescent-labeled cGMP or a system to measure phosphate production)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Sildenafil in DMSO, then dilute further in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE5 enzyme to the desired concentration in chilled assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control (buffer with DMSO) to the wells of the assay plate.
-
Add 10 µL of the diluted PDE5 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the cGMP substrate.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of remaining substrate or the amount of product formed using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based cGMP Quantification Assay
This assay measures the ability of the inhibitor to increase cGMP levels within a cellular context, confirming its activity on the intact signaling pathway.
Objective: To assess the functional effect of this compound on intracellular cGMP levels in a relevant cell line (e.g., smooth muscle cells).
Materials:
-
A suitable cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)
-
Cell culture medium and reagents
-
NO donor (e.g., Sodium Nitroprusside - SNP) to stimulate cGMP production
-
Test compound (this compound) and reference compound (Sildenafil)
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or Sildenafil for 30 minutes.
-
Stimulation: Stimulate the cells with an NO donor (e.g., 100 µM SNP) for 10 minutes to induce cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cGMP concentration against the inhibitor concentration to determine the dose-dependent effect of the compound.
Validation Workflow and Logic
The process of validating a novel inhibitor follows a logical progression from initial screening to detailed characterization, as illustrated in the diagrams below.
Comparative Analysis of PDE5 Inhibitor Selectivity: A Focus on Cross-Reactivity with PDE6 and PDE11
Disclaimer: Information regarding a specific compound designated "Pde5-IN-12" is not available in the public domain. Therefore, this guide utilizes data from well-characterized, widely-studied PDE5 inhibitors to illustrate the principles of selectivity and cross-reactivity with PDE6 and PDE11. The data presented here serves as a representative example for researchers engaged in the development of novel PDE5 inhibitors.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE5, a cGMP-specific PDE, is a well-established therapeutic target for erectile dysfunction and pulmonary hypertension. However, the development of selective PDE5 inhibitors is challenged by potential cross-reactivity with other PDE isoforms, notably PDE6 and PDE11, due to structural similarities in their catalytic domains. Off-target inhibition can lead to undesirable side effects, underscoring the critical need for thorough selectivity profiling in drug development. This guide provides a comparative overview of PDE5 inhibitor selectivity against PDE6 and PDE11, supported by quantitative data and standardized experimental protocols.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of compounds against different PDE isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 values for the target enzyme (PDE5) against off-target enzymes (PDE6 and PDE11). A higher ratio of IC50 (Off-target/Target) signifies greater selectivity.
The table below summarizes the IC50 values for three well-known PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—against human PDE5, PDE6, and PDE11.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 3.5 | 31 | >10,000 | ~8.9 | >2,857 |
| Tadalafil | 1.8 | 110 | 11 | ~61.1 | 6.1 |
| Vardenafil | 0.7 | 7 | 120 | 10 | ~171.4 |
Data compiled from various sources and are approximate. Actual values may vary depending on experimental conditions.
Experimental Protocol: PDE Inhibitor Selectivity Profiling
A common method for determining the IC50 of inhibitors against various PDE isoforms is the in vitro biochemical assay. The following protocol outlines a typical workflow using a fluorescence polarization (FP)-based assay.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PDE5, PDE6, and PDE11.
Materials:
-
Recombinant human PDE5, PDE6, and PDE11 enzymes.
-
cGMP substrate.
-
Fluorescently labeled cGMP (tracer).
-
Anti-cGMP antibody.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Workflow:
Figure 1. General experimental workflow for determining PDE inhibitor IC50 values using a Fluorescence Polarization (FP) assay.
Principle: The assay is based on the competition between enzyme-produced 5'-GMP and a fluorescent cGMP tracer for binding to a specific antibody. When the tracer is bound to the large antibody molecule, it tumbles slowly in solution, emitting a high FP signal. In the presence of active PDE, cGMP is hydrolyzed to 5'-GMP, which does not bind to the antibody. This leaves the antibody free to bind the tracer, resulting in a high FP signal. An effective inhibitor prevents cGMP hydrolysis, leading to high concentrations of cGMP that compete with the tracer for antibody binding. This results in a lower FP signal. The IC50 is calculated from the dose-response curve of the inhibitor concentration versus the FP signal.
Signaling Pathways and Rationale for Selectivity
Understanding the distinct physiological roles of PDE5, PDE6, and PDE11 highlights the importance of inhibitor selectivity.
Figure 2. Simplified signaling pathways involving PDE5, PDE6, and PDE11.
-
PDE5: Primarily found in the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary artery. Its inhibition leads to increased cGMP levels, promoting relaxation and vasodilation.
-
PDE6: A critical component of the phototransduction cascade in retinal rod and cone cells. Inhibition of PDE6 can lead to an accumulation of cGMP, causing visual disturbances such as blurred vision, light sensitivity, and a bluish tinge to vision (cyanopsia). The lower selectivity of Sildenafil for PDE6 over PDE5 explains its association with these visual side effects.
-
PDE11: Expressed in various tissues, including the prostate, skeletal muscle, testis, and heart. It is a dual-substrate PDE, hydrolyzing both cAMP and cGMP. The physiological role of PDE11 is not fully elucidated, but its inhibition by Tadalafil has been linked to myalgia (muscle pain) in some patients.
Conclusion
The selective inhibition of PDE5 over other PDE isoforms, particularly PDE6 and PDE11, is a cornerstone of developing safe and effective therapies. The data for established inhibitors like Sildenafil, Tadalafil, and Vardenafil demonstrate varying selectivity profiles that correlate with their observed side effects. For researchers developing novel compounds like "this compound," rigorous in vitro profiling using standardized assays is an indispensable step. This comparative analysis provides a framework for evaluating new chemical entities and underscores the importance of balancing on-target potency with a high degree of selectivity to minimize mechanism-based adverse effects.
Comparative Analysis of PDE5 Inhibitors: A Framework for Evaluating Novel Compounds
Disclaimer: No publicly available scientific literature or data could be identified for a compound designated "Pde5-IN-12." Therefore, a direct comparison with established PDE5 inhibitors is not possible at this time. The following guide has been developed as a framework to illustrate how such a comparison could be structured, using data from the well-established PDE5 inhibitors: Sildenafil, Tadalafil, and Vardenafil. This guide is intended for researchers, scientists, and drug development professionals to showcase the requested data presentation, experimental protocols, and visualizations.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to nitric oxide, guanylate cyclase is activated, leading to an increase in intracellular cGMP. This results in smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating the signal. Inhibition of PDE5 prevents the degradation of cGMP, leading to enhanced and prolonged smooth muscle relaxation. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.
Benchmarking Pde5-IN-12 performance in experimental models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, Pde5-IN-12, against established alternatives such as sildenafil, tadalafil, vardenafil, and avanafil. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents targeting the cGMP signaling pathway.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway. It metabolizes cyclic guanosome monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating downstream signaling. This mechanism is the foundation for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[1]
This compound is a novel investigational compound belonging to the pyrazolopyrimidinone class of PDE5 inhibitors. This guide will objectively evaluate its performance based on available preclinical data and compare it with commercially available PDE5 inhibitors.
Signaling Pathway of PDE5 Inhibition
The canonical signaling pathway involves the generation of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 inhibitors block the degradation of cGMP, leading to its accumulation and subsequent activation of protein kinase G (PKG), resulting in vasodilation.
Caption: cGMP signaling pathway and the mechanism of this compound action.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to established PDE5 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (Fold) | PDE1 Selectivity (Fold) | PDE11 Selectivity (Fold) |
| This compound | 0.8 | 20 | - | - |
| Sildenafil | 3.5 - 5.22 | 16 | 380 | 1000 |
| Tadalafil | 2.0 - 2.35 | >1000 | >10000 | 25 |
| Vardenafil | 0.7 | 21 | 1000 | 9300 |
| Avanafil | 4.3 - 5.2 | 120 | >10000 | >19000 |
Data for this compound is from a specific preclinical study. Data for other inhibitors are compiled from various sources.[2] Selectivity is presented as the ratio of IC50 for the respective PDE isoform to the IC50 for PDE5.
Table 2: Pharmacokinetic Properties
| Compound | Tmax (hours) | T½ (hours) |
| This compound | - | - |
| Sildenafil | 1 | 4 |
| Tadalafil | 2 | 17.5 |
| Vardenafil | 1 | 4-5 |
| Avanafil | 0.5 - 0.75 | 3-5 |
Pharmacokinetic data for this compound is not currently available in the public domain.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate independent evaluation.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
General Protocol:
-
Enzyme and Substrate: Recombinant human PDE5 is used as the enzyme source. The substrate is [³H]-cGMP.
-
Reaction Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the PDE5 enzyme. The reaction is initiated by the addition of [³H]-cGMP.
-
Termination: The reaction is stopped by the addition of a stop solution, often containing a high concentration of unlabeled cGMP or by heat inactivation.
-
Separation: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted substrate, [³H]-cGMP, using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
-
Detection: The amount of [³H]-5'-GMP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Note: The specific concentrations of enzyme, substrate, and incubation times may vary between studies.
In Vivo Model of Erectile Function (Rabbit Model)
Objective: To evaluate the in vivo efficacy of a test compound in a model of erectile dysfunction.
General Protocol:
-
Animal Model: Male New Zealand White rabbits are commonly used.
-
Anesthesia: Animals are anesthetized to allow for surgical procedures and data collection.
-
Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring, and a needle is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). The cavernous nerve is isolated for electrical stimulation.
-
Compound Administration: The test compound or vehicle is administered intravenously or orally.
-
Erectile Response Measurement: The cavernous nerve is electrically stimulated at various frequencies, and the resulting changes in ICP and mean arterial pressure (MAP) are recorded. The ratio of ICP to MAP is often calculated as a measure of erectile function.
-
Data Analysis: The dose-dependent effects of the compound on erectile response are analyzed and compared to a control group (e.g., vehicle) and a positive control (e.g., sildenafil).
Experimental Workflow Diagrams
In Vitro PDE5 Inhibition Assay Workflow
Caption: Workflow for a typical in vitro PDE5 inhibition assay.
In Vivo Rabbit Model Workflow
Caption: Workflow for an in vivo rabbit model of erectile function.
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of PDE5 with an IC50 value of 0.8 nM.[2] Notably, it demonstrates a 20-fold selectivity for PDE5 over PDE6.[2] In vivo studies in a rabbit model have shown that this compound is as efficacious as sildenafil in promoting erectile function.[2] These findings suggest that this compound is a promising candidate for further investigation. However, a comprehensive evaluation of its performance necessitates further studies to determine its full selectivity profile against a wider range of PDE isoforms and to characterize its pharmacokinetic properties in detail. This comparative guide serves as a valuable resource for researchers and professionals in the field, providing a clear and objective summary of the current understanding of this compound's performance in experimental models.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
